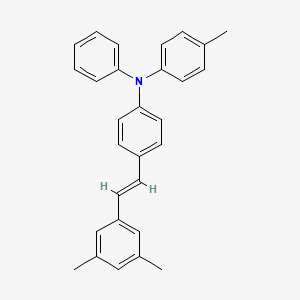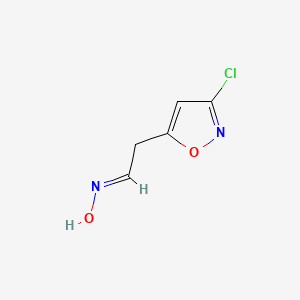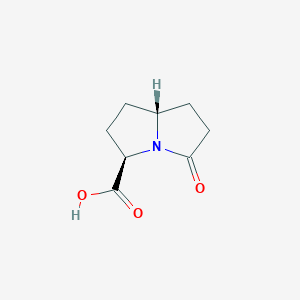
Chlorinated paraffin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorinated paraffins are complex mixtures created by chlorinating straight-chain paraffins/waxes of different lengths . They act as secondary plasticizers in soft PVC formulations, working with primary plasticizers to provide unique properties such as fire retardancy . They are also known as chloroparaffins and are employed in a wide variety of industrial and commercial processes, including the manufacturing of metals, plastics, and liquid products like paint or sealant .
Synthesis Analysis
Chlorinated paraffins are synthesized by the reaction of chlorine gas with unbranched paraffin fractions at a temperature of 80–100 °C . The radical substitution may be promoted by UV-light . Depending on the chlorine content, they can vary from colorless liquids to waxy solids .
Molecular Structure Analysis
Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes . The chlorination degree of CPs can vary between 30 and 70 wt% . They are subdivided according to their carbon chain length into short-chain CPs (SCCPs, C10–13), medium-chain CPs (MCCPs, C14–17), and long-chain CPs (LCCPs, C>17) .
Chemical Reactions Analysis
The environmental transformation of chlorinated paraffins includes thermal decomposition, photolytic and photocatalytic degradation, biological metabolism, and atmospheric transformation . Dechlorination is considered as the major reaction pathway .
Physical And Chemical Properties Analysis
Chlorinated paraffins are colorless or yellowish liquids or solids depending on chain length and chlorine content . They are persistent in the environment and able to bioaccumulate in living organisms . Their physical-chemical properties make these compounds persistent in the environment .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In the past decades, the environmental presence and ecological risks of chlorinated paraffins have been receiving increasing attention worldwide . Photodegradation and photocatalysis are suggested as feasible techniques for efficient removal of SCCPs from water matrices . The current transformation studies of chlorinated paraffins could facilitate the comprehensive understanding of their environmental behaviors and fate as well as the development of promising remediation strategies for pollution control .
Eigenschaften
CAS-Nummer |
106232-86-4 |
|---|---|
Produktname |
Chlorinated paraffin |
Molekularformel |
C4H11In |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






